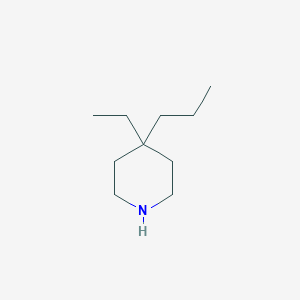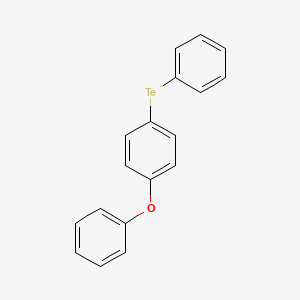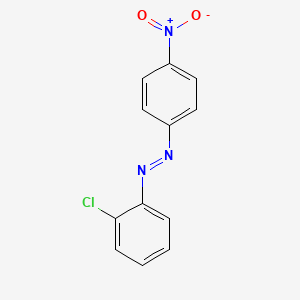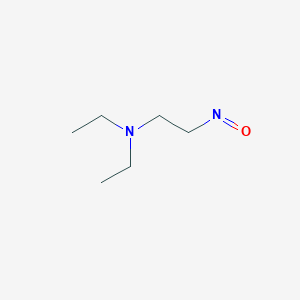
Butanedioic acid, dodecenyl-, monomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, dodecenyl-, monomethyl ester is an organic compound with the molecular formula C17H30O4. It is an ester derived from butanedioic acid (succinic acid) and dodecenyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanedioic acid, dodecenyl-, monomethyl ester can be synthesized through the esterification reaction between butanedioic acid and dodecenyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated and stirred continuously to ensure complete reaction. The ester product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, dodecenyl-, monomethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and dodecenyl alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and dodecenyl alcohol.
Reduction: Butanedioic acid and dodecenyl alcohol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Butanedioic acid, dodecenyl-, monomethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butanedioic acid, dodecenyl-, monomethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release butanedioic acid and dodecenyl alcohol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, monomethyl ester:
Butanedioic acid, dimethyl ester:
Butanedioic acid, ethyl methyl ester: An ester derived from butanedioic acid, methanol, and ethanol.
Uniqueness
Butanedioic acid, dodecenyl-, monomethyl ester is unique due to its longer carbon chain (dodecenyl group), which imparts different physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications in industry and research.
Propriétés
Numéro CAS |
64129-91-5 |
|---|---|
Formule moléculaire |
C17H30O4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-methoxycarbonylpentadec-10-enoic acid |
InChI |
InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(14-16(18)19)17(20)21-2/h6-7,15H,3-5,8-14H2,1-2H3,(H,18,19) |
Clé InChI |
VSPIKCBVTKGIEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCC(CC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)







![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)
